Cas no 23920-12-9 (Benzenamine,N-(2-methoxyethyl)-2,4-dinitro-)

Benzenamine,N-(2-methoxyethyl)-2,4-dinitro- structure
23920-12-9 structure
Product Name:Benzenamine,N-(2-methoxyethyl)-2,4-dinitro-
CAS No:23920-12-9
MF:C9H11N3O5
MW:241.200742006302
CID:270567
PubChem ID:288266
Update Time:2025-04-19

Benzenamine,N-(2-methoxyethyl)-2,4-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(2-methoxyethyl)-2,4-dinitro-
    • N-(2-methoxyethyl)-2,4-dinitroaniline
    • (2,4-dinitro-phenyl)-(2-methoxy-ethyl)-amine
    • 1-(2-Methoxyethylamino)-2,4-dinitrobenzol
    • AC1L6971
    • AC1Q1ZKE
    • AR-1J8072
    • N-(2-Methoxy-aethyl)-2,4-dinitro-anilin
    • N-(2-Methoxyethyl)-2,4-dinitroanilin
    • N-(2-methoxy-ethyl)-2,4-dinitro-aniline
    • N-(2-METHOXYETHYL)-2,4-DINITRO-ANILINE
    • N-Methoxyethyl-2,4-dinitroanilin
    • NSC149025
    • DTXSID00302152
    • benzenamine, N-(2-methoxyethyl)-2,4-dinitro-
    • DRKJJTLFMVDYLU-UHFFFAOYSA-N
    • 23920-12-9
    • NSC-149025
    • SCHEMBL2716434
    • AKOS003441481
    • Inchi: 1S/C9H11N3O5/c1-17-5-4-10-8-3-2-7(11(13)14)6-9(8)12(15)16/h2-3,6,10H,4-5H2,1H3
    • InChI Key: DRKJJTLFMVDYLU-UHFFFAOYSA-N
    • SMILES: O(C)CCNC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 241.06993
  • Monoisotopic Mass: 241.06987046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 107.54
  • LogP: 2.68070

Benzenamine,N-(2-methoxyethyl)-2,4-dinitro- Related Literature

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